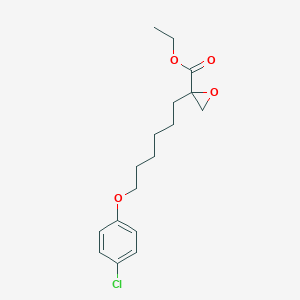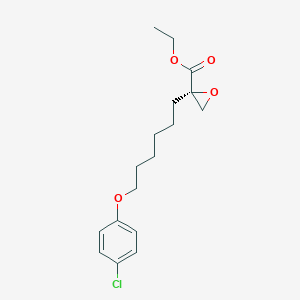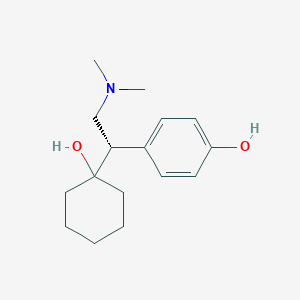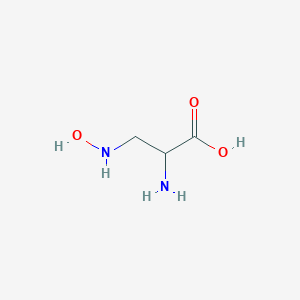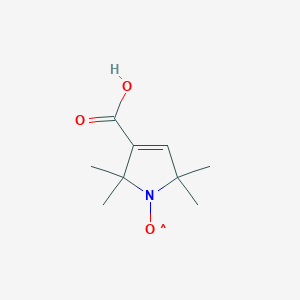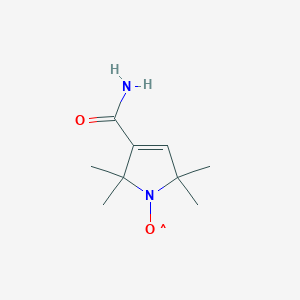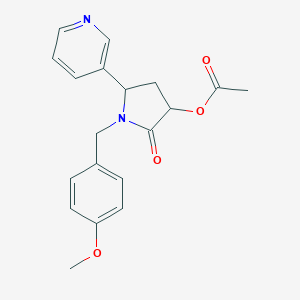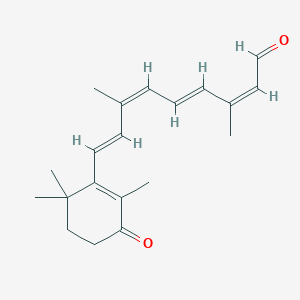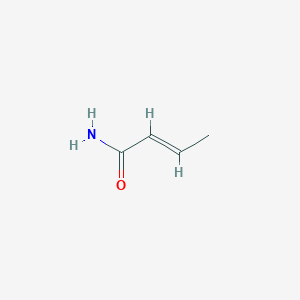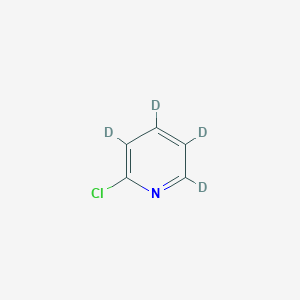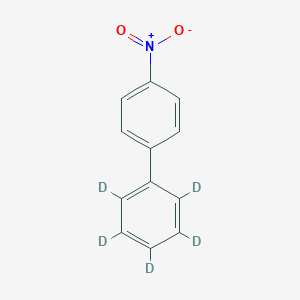
4-Nitrobiphenyl-2',3',4',5',6'-d5
Overview
Description
4-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterated derivative of 4-nitrobiphenyl, where the hydrogen atoms on the biphenyl ring are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the nitration of biphenyl-d5. The process can be summarized as follows:
Nitration Reaction: Biphenyl-d5 is reacted with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the para position.
Reaction Conditions: The reaction is usually carried out at low temperatures to control the rate of nitration and to minimize side reactions.
Industrial Production Methods
Industrial production of 4-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using large reactors to handle the nitration of biphenyl-d5.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The biphenyl ring can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 4-Aminobiphenyl-2’,3’,4’,5’,6’-d5.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: Biphenyl carboxylic acids or quinones.
Scientific Research Applications
4-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 is used in various scientific research applications, including:
Chemistry: As a labeled compound in studies involving reaction mechanisms and kinetics.
Biochemistry: In proteomics research to study protein-ligand interactions.
Medicine: As a tracer in metabolic studies and drug development.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and DNA. These interactions can lead to various biochemical effects, including mutagenesis and cytotoxicity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobiphenyl: The non-deuterated version of 4-Nitrobiphenyl-2’,3’,4’,5’,6’-d5.
4-Aminobiphenyl: The reduced form of 4-Nitrobiphenyl.
4-Nitrobiphenyl-3’,4’,5’,6’-d4: Another deuterated derivative with different deuterium labeling.
Uniqueness
4-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 is unique due to its complete deuterium labeling on the biphenyl ring, which makes it particularly useful in studies requiring precise isotopic labeling. This property allows for detailed analysis of reaction mechanisms and metabolic pathways, providing insights that are not possible with non-deuterated compounds .
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(4-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJQRLZAPXASRD-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)[N+](=O)[O-])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617868 | |
| Record name | 4-Nitro(2',3',4',5',6'-~2~H_5_)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64421-02-9 | |
| Record name | 4-Nitro(2',3',4',5',6'-~2~H_5_)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
